molecular formula C12H13NO2 B13217347 N-(4-Formylphenyl)cyclobutanecarboxamide

N-(4-Formylphenyl)cyclobutanecarboxamide

Cat. No.: B13217347
M. Wt: 203.24 g/mol
InChI Key: RKJHMNFAAZSUKO-UHFFFAOYSA-N
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Description

N-(4-Formylphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol . This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a cyclobutanecarboxamide moiety. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Formylphenyl)cyclobutanecarboxamide typically involves the reaction of 4-formylbenzoic acid with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-Formylphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Oxidation: 4-carboxyphenylcyclobutanecarboxamide.

    Reduction: 4-hydroxyphenylcyclobutanecarboxamide.

    Substitution: Products depend on the nucleophile used.

Scientific Research Applications

N-(4-Formylphenyl)cyclobutanecarboxamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Formylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The cyclobutanecarboxamide moiety can enhance binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)cyclobutanecarboxamide: Similar structure but with a fluorine atom instead of a formyl group.

    N-(4-Methylphenyl)cyclobutanecarboxamide: Contains a methyl group instead of a formyl group.

Uniqueness

N-(4-Formylphenyl)cyclobutanecarboxamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly useful in medicinal chemistry and drug development .

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

N-(4-formylphenyl)cyclobutanecarboxamide

InChI

InChI=1S/C12H13NO2/c14-8-9-4-6-11(7-5-9)13-12(15)10-2-1-3-10/h4-8,10H,1-3H2,(H,13,15)

InChI Key

RKJHMNFAAZSUKO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=C(C=C2)C=O

Origin of Product

United States

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